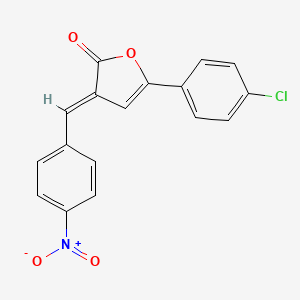
5-(4-chlorophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, commonly known as CNBF, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. CNBF is a furanone derivative that has been synthesized using different methods.
Scientific Research Applications
CNBF has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antibacterial, and antifungal properties. CNBF has also been investigated for its potential use in cancer treatment and as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of CNBF is not fully understood. However, studies have suggested that it may inhibit the production of inflammatory mediators by blocking the activation of nuclear factor-kappa B (NF-kB). CNBF has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that CNBF has anti-inflammatory and antimicrobial effects. It has been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. CNBF has also been shown to inhibit the growth of certain bacteria and fungi. However, its effects on humans are not fully understood.
Advantages and Limitations for Lab Experiments
CNBF has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It has also been shown to have low toxicity in vitro. However, its limitations include its limited solubility in water and its instability in some solvents.
Future Directions
There are several future directions for research on CNBF. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and antimicrobial effects. Additionally, research could be conducted to optimize the synthesis method of CNBF to improve its yield and purity.
Synthesis Methods
CNBF can be synthesized using different methods, including the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate to form 5-(4-chlorophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. Another method involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of potassium carbonate and 1,4-dioxane to form CNBF.
properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-5-3-12(4-6-14)16-10-13(17(20)23-16)9-11-1-7-15(8-2-11)19(21)22/h1-10H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJLHJVFRPYTP-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
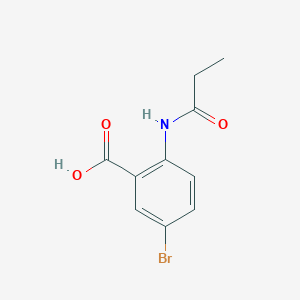
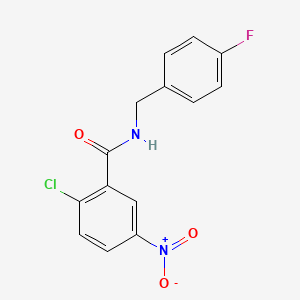
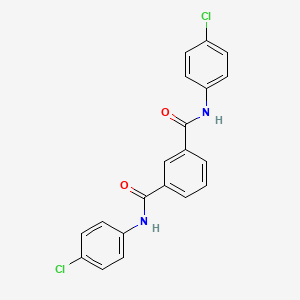

![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
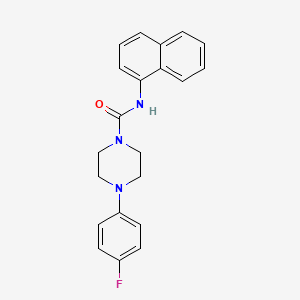

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
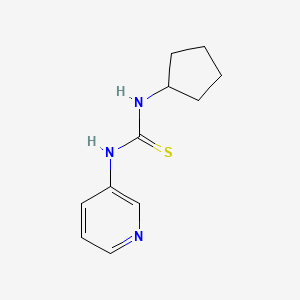
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)
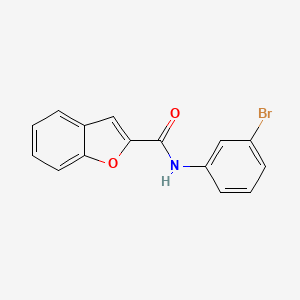
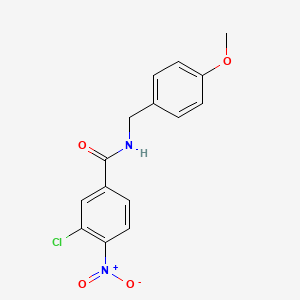
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)